molecular formula C16H13N3O2 B6128628 N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

Cat. No.: B6128628
M. Wt: 279.29 g/mol
InChI Key: ZBOWPDPGKURVPE-UHFFFAOYSA-N
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Description

“N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound is part of a class of compounds known for their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as the one in the compound , has been achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,4-oxadiazole ring. This ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . This property allows these molecules to be utilized in a wide range of applications, including the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .

Mechanism of Action

While the specific mechanism of action for “N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide” is not mentioned in the retrieved papers, it’s worth noting that some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been found to exhibit bactericidal activity against certain strains .

Future Directions

The future directions for “N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide” and similar compounds could involve further exploration of their potential as anti-infective agents . Additionally, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The potential of these compounds as antibacterial agents is also noteworthy .

Properties

IUPAC Name

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-11-17-16(21-19-11)13-8-5-9-14(10-13)18-15(20)12-6-3-2-4-7-12/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOWPDPGKURVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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